Chrysin 7-sulfate
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Overview
Description
Chrysin 7-sulfate is a conjugated metabolite of chrysin, a naturally occurring flavonoid found in various plants, honey, and propolis. Chrysin itself is known for its antioxidant, anti-inflammatory, and anticancer properties. During the biotransformation of chrysin in the body, this compound is formed, which appears in the circulation at much higher concentrations than the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysin 7-sulfate can be synthesized through the sulfation of chrysin. This process typically involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 7-position of the chrysin molecule .
Industrial Production Methods: The process may include steps such as purification through crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Chrysin 7-sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound back to chrysin or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various chrysin derivatives, quinones, and reduced forms of chrysin .
Scientific Research Applications
Chrysin 7-sulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sulfation reactions and the behavior of sulfated flavonoids.
Medicine: Research has shown that this compound has potential anticancer properties by inducing apoptosis and inhibiting cancer cell migration. It also exhibits anti-inflammatory and antioxidant activities.
Mechanism of Action
Chrysin 7-sulfate exerts its effects through various molecular mechanisms:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
Chrysin 7-sulfate can be compared with other similar compounds, such as:
Chrysin 7-glucuronide: Another major metabolite of chrysin, which is formed through glucuronidation.
Quercetin 7-sulfate: A sulfated derivative of quercetin, another flavonoid.
This compound stands out due to its higher affinity for serum albumin and its potent biological activities, making it a unique and valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H14O10S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C17H14O10S/c1-24-14-3-8(4-15(25-2)17(14)20)12-7-11(19)16-10(18)5-9(6-13(16)26-12)27-28(21,22)23/h3-7,18,20H,1-2H3,(H,21,22,23) |
InChI Key |
SKPKZFOAQVIGPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O |
Origin of Product |
United States |
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